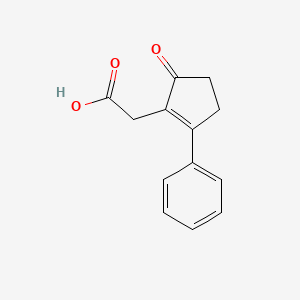

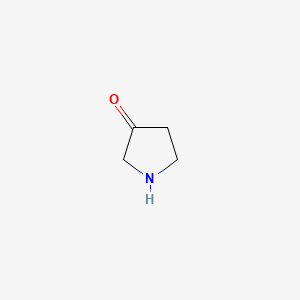

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

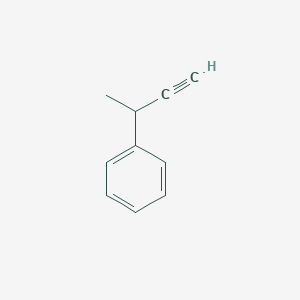

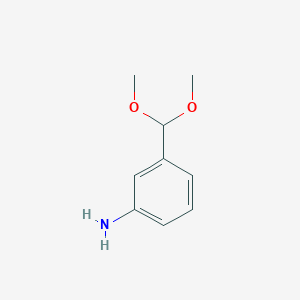

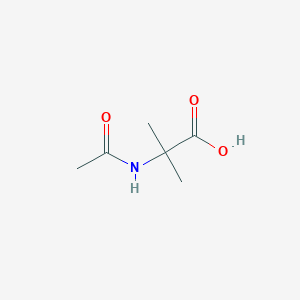

“(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid” is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3/c14-12-7-6-10 (11 (12)8-13 (15)16)9-4-2-1-3-5-9/h1-5H,6-8H2, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 . More detailed physical and chemical properties are not available in the current resources.科研应用

Crystallographic Studies

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid and its derivatives have been utilized in crystallographic studies to understand the structure of organometallic compounds. For instance, the X-ray crystallographic structures of certain organogermanium compounds, which are structurally similar to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid, have been determined. These studies reveal insights into the pentacoordinated structure of these compounds (Takeuchi et al., 2003).

Pharmacological Research

In pharmacological research, compounds structurally related to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid have been explored. For example, a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase has been studied for its potential therapeutic applications (Laufer et al., 1994).

Synthesis of Plant Metabolites

The compound has been used in the synthesis of important plant metabolites. For instance, 12-Oxophytodienoic acid and compounds in its enzymic degradation cascade, significant in plant biology, have been synthesized using derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid (Crombie & Mistry, 1991).

Photolysis Research

Studies in photolysis, examining the behavior of compounds under light, have included derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid. These studies help in understanding the photochemical properties and potential applications of these compounds (Gowda & McMurry, 1979).

Antimicrobial Activities

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid derivatives have been explored for their antimicrobial properties. The synthesis and evaluation of these compounds can lead to the development of new antimicrobial agents (Demirbas et al., 2004).

Organic Synthesis

The compound is also significant in organic synthesis, where it serves as an intermediate or a reactant in various synthetic processes. For instance, its involvement in the synthesis of cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid demonstrates its utility in creating complex organic molecules (Seemann et al., 2003).

Safety And Hazards

性质

IUPAC Name |

2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRVPYITUYSHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284880 |

Source

|

| Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid | |

CAS RN |

42882-19-9 |

Source

|

| Record name | 42882-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)